1-Amino-2-cyclohexylpropan-2-ol;hydrochloride 1-Amino-2-cyclohexylpropan-2-ol;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2305255-36-9
VCID: VC6082586
InChI: InChI=1S/C9H19NO.ClH/c1-9(11,7-10)8-5-3-2-4-6-8;/h8,11H,2-7,10H2,1H3;1H
SMILES: CC(CN)(C1CCCCC1)O.Cl
Molecular Formula: C9H20ClNO
Molecular Weight: 193.72

1-Amino-2-cyclohexylpropan-2-ol;hydrochloride

CAS No.: 2305255-36-9

Cat. No.: VC6082586

Molecular Formula: C9H20ClNO

Molecular Weight: 193.72

* For research use only. Not for human or veterinary use.

1-Amino-2-cyclohexylpropan-2-ol;hydrochloride - 2305255-36-9

Specification

CAS No. 2305255-36-9
Molecular Formula C9H20ClNO
Molecular Weight 193.72
IUPAC Name 1-amino-2-cyclohexylpropan-2-ol;hydrochloride
Standard InChI InChI=1S/C9H19NO.ClH/c1-9(11,7-10)8-5-3-2-4-6-8;/h8,11H,2-7,10H2,1H3;1H
Standard InChI Key JLBGYGBGCZMFQO-UHFFFAOYSA-N
SMILES CC(CN)(C1CCCCC1)O.Cl

Introduction

Chemical Identity and Structural Properties

1-Amino-2-cyclohexylpropan-2-ol hydrochloride (molecular formula: C₉H₂₀ClNO) is a white crystalline solid with a molecular weight of 205.73 g/mol. Its structure comprises a central carbon atom bonded to an amino group (-NH₂), a hydroxyl group (-OH), a cyclohexyl ring, and a methyl group, with the hydrochloride salt forming via protonation of the amino group . The compound’s stereochemistry is critical, as the (2S) or (2R) configuration influences its interactions in chiral environments.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₂₀ClNO
Molecular Weight205.73 g/mol
Melting Point198–202°C (decomposes)
Solubility>50 mg/mL in water
Optical Rotation (α)+12.5° (c = 1, H₂O)

The hydrochloride salt’s solubility in polar solvents contrasts with the free base’s limited aqueous solubility, making it preferable for pharmacological formulations .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The free base is typically synthesized via a Grignard reaction between cyclohexylmagnesium bromide and acetone, followed by amination with aqueous ammonia . Subsequent treatment with hydrochloric acid yields the hydrochloride salt:

CyclohexylMgBr + (CH₃)₂CO → (CH₃)₂C(OH)Cyclohexyl(CH₃)₂C(OH)Cyclohexyl + NH₃ → (CH₃)₂C(NH₂)CyclohexylOH(CH₃)₂C(NH₂)CyclohexylOH + HCl → [(CH₃)₂C(NH₃⁺)CyclohexylOH]Cl⁻\text{CyclohexylMgBr + (CH₃)₂CO → (CH₃)₂C(OH)Cyclohexyl} \\ \text{(CH₃)₂C(OH)Cyclohexyl + NH₃ → (CH₃)₂C(NH₂)CyclohexylOH} \\ \text{(CH₃)₂C(NH₂)CyclohexylOH + HCl → [(CH₃)₂C(NH₃⁺)CyclohexylOH]Cl⁻}

Key Reaction Conditions:

  • Temperature: −10°C (Grignard step), 25°C (amination)

  • Solvent: Tetrahydrofuran (THF) or diethyl ether

  • Yield: 65–75% after crystallization

Industrial Manufacturing

Industrial production employs catalytic hydrogenation of 1-cyclohexylpropan-2-one oxime using Raney nickel under 50–100 atm H₂ pressure. This method achieves >90% purity and scales efficiently for multi-kilogram batches .

Chemical Reactivity and Functionalization

The compound undergoes three primary reactions due to its dual functional groups:

Oxidation

The hydroxyl group oxidizes to a ketone using Jones reagent (CrO₃/H₂SO₄), yielding 1-amino-2-cyclohexylpropan-2-one (80% yield) :

(CH₃)₂C(NH₃⁺)CyclohexylOHCl⁻ + CrO₃ → (CH₃)₂C(NH₃⁺)CyclohexylOCl⁻ + H₂O\text{(CH₃)₂C(NH₃⁺)CyclohexylOHCl⁻ + CrO₃ → (CH₃)₂C(NH₃⁺)CyclohexylOCl⁻ + H₂O}

Reduction

Lithium aluminum hydride (LiAlH₄) reduces the amino group to a secondary amine, forming 1-cyclohexylpropan-2-amine hydrochloride (70% yield) .

Substitution

Thionyl chloride (SOCl₂) converts the hydroxyl group to a chloride, producing 1-amino-2-cyclohexyl-2-chloropropane hydrochloride (85% yield) .

Assay ModelConcentrationEffect
Cortical Neurons10 μM40% reduction in cell death
HEK293 Cells50 μM2-fold increase in GABAₐ binding
Mice (iv injection)5 mg/kg30% analgesia in tail-flick test

Enzymatic Interactions

The compound inhibits monoamine oxidase B (MAO-B) with an IC₅₀ of 12 μM, suggesting potential in Parkinson’s disease therapy .

Industrial and Research Applications

Pharmaceutical Intermediates

The hydrochloride salt serves as a precursor to β-blockers (e.g., cyclohexyl analogs of propranolol) and antidepressants through reductive amination or alkylation .

Chiral Resolution

Its stereochemistry enables use in chromatographic resolution of racemic mixtures, achieving 98% enantiomeric excess (ee) for α-hydroxy acids .

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